

Resminostat subgroup analysis HBV patients platelet count

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Compound Focus: Resminostat

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Clinical Evidence from the SHELTER Study

The key clinical evidence comes from a phase I/II clinical trial known as the **SHELTER study**, which investigated **resminostat** in combination with sorafenib for advanced Hepatocellular Carcinoma (HCC) [1] [2] [3]. A subgroup analysis of this study revealed that patient outcomes were significantly influenced by their baseline platelet count.

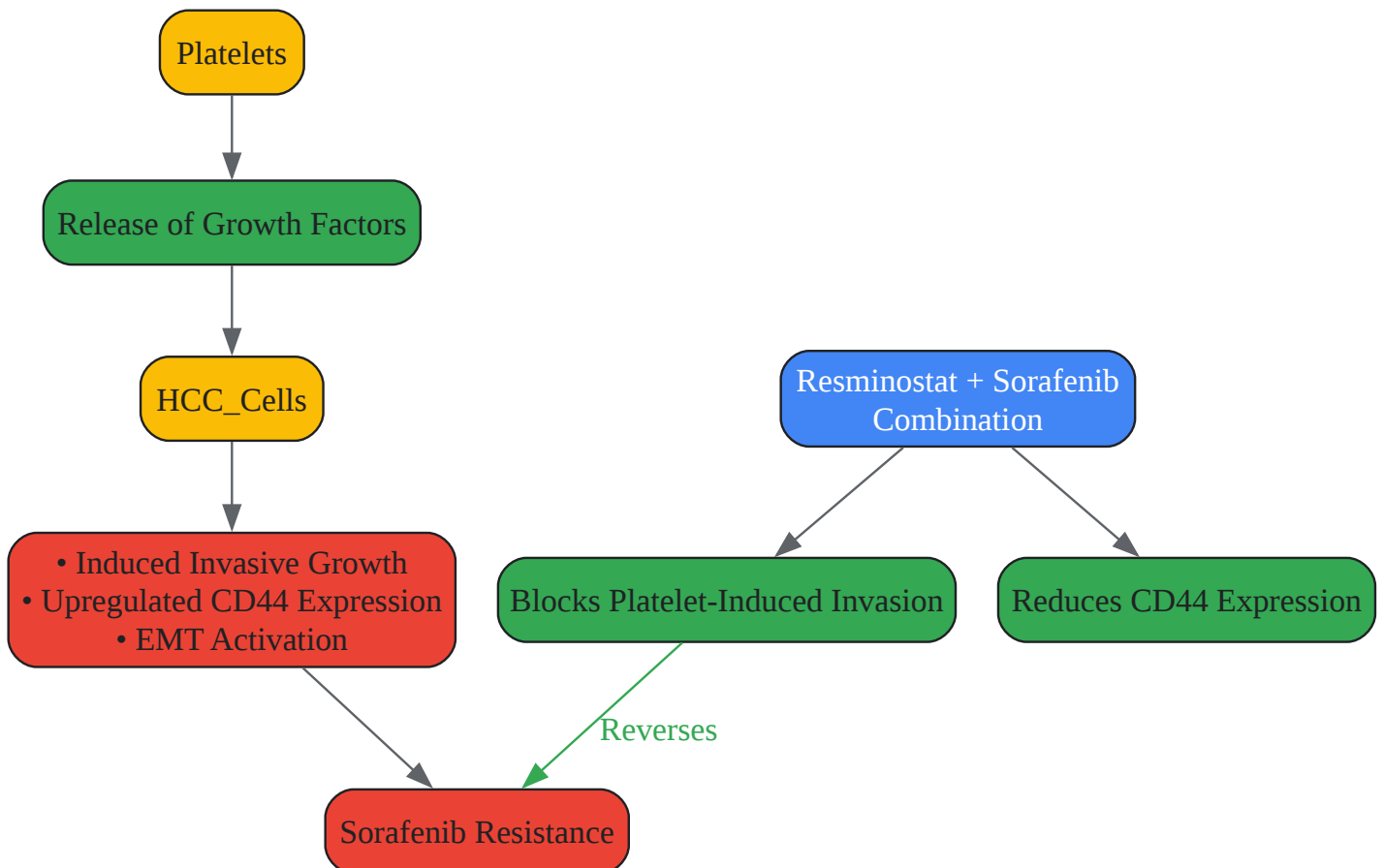
The table below summarizes the efficacy outcomes for the subgroup of patients with a normal-to-high platelet count [2]:

Patient Subgroup	Treatment Arm	Median Overall Survival
Normal-to-High Platelet Count	Resminostat + Sorafenib	13.7 months
Normal-to-High Platelet Count	Sorafenib alone	5.1 months

This data suggested that the addition of **resminostat** to sorafenib could more than double the median overall survival for HCC patients with a normal-to-high platelet count [2]. It is important to note that this analysis identified platelet count as a potential predictive biomarker, though it is not yet an established selection criterion in clinical practice [2].

Mechanistic Insights into Platelet-Cancer Interaction

Follow-up laboratory research has sought to explain why platelet count might influence the effectiveness of the **resminostat** and sorafenib combination. The proposed mechanism is illustrated below:



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The biology behind this mechanism involves:

- **Platelets and Cancer Progression:** Blood platelets can promote tumor growth and metastasis. They induce **Epithelial-to-Mesenchymal Transition (EMT)** in HCC cells, making them more invasive and contributing to **resistance against sorafenib** [3].
- **Resminostat's Role:** The HDAC inhibitor **resminostat** can shift mesenchymal-type HCC cells toward a more epithelial state, reducing their invasive and stemness properties [1].
- **Synergistic Effect:** While sorafenib or **resminostat** alone could not effectively block platelet-induced invasion, the **resminostat/sorafenib combination** was shown to counteract this pro-invasive effect,

potentially by reducing the expression of the stemness-related marker **CD44** [3].

Interpretation and Context for Researchers

For your comparison guides, please consider the following points:

- **Clinical Status:** The pivotal Phase III trial to confirm these Phase II results was proposed but its status is not confirmed in the search results [2]. The clinical data from 2017 remains the primary evidence.
- **HBV-Specific Data:** While the SHELTER study was conducted in HCC patients, a separate phase I/II trial in Asian HCC patients (where HBV is a common cause) also suggested favorable results for the combination in subgroups based on HBV status and platelet counts [1]. The core subgroup analysis on platelet count itself was not reported as being exclusively for HBV patients.
- **Platelet Count as a Biomarker:** The collective evidence positions platelet count as a promising predictive biomarker for this combination therapy, reflecting a biological link between the tumor microenvironment and drug efficacy [2] [3].

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